4-(2-Iodophenyl)-4-oxobutyronitrile
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Overview
Description
4-(2-Iodophenyl)-4-oxobutyronitrile is an organic compound that features an iodophenyl group attached to a butyronitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodophenyl)-4-oxobutyronitrile typically involves the iodination of phenyl compounds followed by the introduction of a nitrile group. One common method involves the reaction of 2-iodophenol with appropriate reagents to introduce the nitrile group. For instance, phenol can react with iodine and hydrogen peroxide in water to yield 2-iodophenol . This intermediate can then be further reacted with other reagents to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced techniques could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Iodophenyl)-4-oxobutyronitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or other nucleophiles can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while cyclization reactions can produce complex heterocyclic compounds.
Scientific Research Applications
4-(2-Iodophenyl)-4-oxobutyronitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Iodophenyl)-4-oxobutyronitrile involves its interaction with specific molecular targets. For instance, compounds with similar structures have been shown to bind to sigma-1 receptors, which are involved in various cellular processes . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Iodophenol: A precursor in the synthesis of 4-(2-Iodophenyl)-4-oxobutyronitrile.
4-Iodophenol: Another iodinated phenol with different substitution patterns.
2-Iodobenzyl Alcohol: A related compound with an alcohol group instead of a nitrile.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
4-(2-iodophenyl)-4-oxobutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c11-9-5-2-1-4-8(9)10(13)6-3-7-12/h1-2,4-5H,3,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQANQOKYKASBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC#N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642253 |
Source
|
Record name | 4-(2-Iodophenyl)-4-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-01-9 |
Source
|
Record name | 4-(2-Iodophenyl)-4-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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